molecular formula C12H10BrNO4 B8269102 2,5-Dioxopyrrolidin-1-yl 2-bromo-6-methylbenzoate

2,5-Dioxopyrrolidin-1-yl 2-bromo-6-methylbenzoate

Cat. No.: B8269102
M. Wt: 312.12 g/mol
InChI Key: VANJPJGAENFTEF-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 2-bromo-6-methylbenzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These compounds are derivatives of benzoic acid and are widely used in various chemical reactions and industrial applications. The presence of the 2,5-dioxopyrrolidin-1-yl group and the bromine atom in its structure makes it a versatile compound with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-bromo-6-methylbenzoate typically involves the reaction of 2-bromo-6-methylbenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems for mixing and temperature control. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The purification process may involve multiple steps, including filtration, distillation, and crystallization, to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 2-bromo-6-methylbenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The carbonyl groups in the pyrrolidinone ring can be reduced to form hydroxyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of new derivatives with different functional groups.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes.

    Reduction Reactions: Formation of alcohols or hydroxyl derivatives.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 2-bromo-6-methylbenzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, for studying their functions and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-bromo-6-methylbenzoate involves its ability to react with nucleophiles and form covalent bonds with target molecules. The bromine atom acts as a leaving group, allowing the compound to undergo substitution reactions. The pyrrolidinone ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules and lead to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 2-bromo-6-methoxybenzoate
  • 2,5-Dioxopyrrolidin-1-yl 2-chloro-6-methylbenzoate
  • 2,5-Dioxopyrrolidin-1-yl 2-bromo-4-methylbenzoate

Uniqueness

2,5-Dioxopyrrolidin-1-yl 2-bromo-6-methylbenzoate is unique due to the presence of both the bromine atom and the 2,5-dioxopyrrolidin-1-yl group in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-bromo-6-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO4/c1-7-3-2-4-8(13)11(7)12(17)18-14-9(15)5-6-10(14)16/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANJPJGAENFTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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